molecular formula C18H29NO3 B12713353 Butamirate, (R)- CAS No. 133961-98-5

Butamirate, (R)-

Cat. No.: B12713353
CAS No.: 133961-98-5
M. Wt: 307.4 g/mol
InChI Key: DDVUMDPCZWBYRA-QGZVFWFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butamirate typically involves the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of Butamirate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often formulated into syrups, tablets, or lozenges for medical use .

Mechanism of Action

Butamirate exerts its effects by acting on the cough center in the medulla oblongata. It binds to specific receptors, reducing the activity of the cough reflex. Additionally, Butamirate has peripheral anti-inflammatory and bronchospasmolytic activities, which contribute to its overall effectiveness in suppressing cough .

Properties

CAS No.

133961-98-5

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl (2R)-2-phenylbutanoate

InChI

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m1/s1

InChI Key

DDVUMDPCZWBYRA-QGZVFWFLSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC

Origin of Product

United States

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